molecular formula C17H25NO2 B13684370 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine

1-Boc-3-(2,6-dimethylphenyl)pyrrolidine

Cat. No.: B13684370
M. Wt: 275.4 g/mol
InChI Key: ZEWKSHMFSHVRPS-UHFFFAOYSA-N
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Description

1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2,6-dimethylphenyl group

Preparation Methods

The synthesis of 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced through a substitution reaction, often using a suitable halide derivative of the 2,6-dimethylphenyl group and a base to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonyl chlorides.

    Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.

Scientific Research Applications

1-Boc-3-(2,6-dimethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to receptor agonism or antagonism.

Comparison with Similar Compounds

1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-(aminomethyl)pyrrolidine: Similar in structure but with an aminomethyl group instead of the 2,6-dimethylphenyl group.

    1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Differing by the position of the methyl groups on the phenyl ring.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-(2,6-dimethylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-12-7-6-8-13(2)15(12)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3

InChI Key

ZEWKSHMFSHVRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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